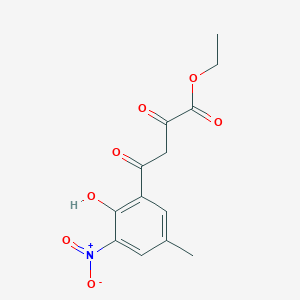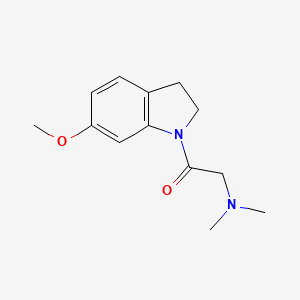
6-Methoxy-3-methylisoquinolin-1(2H)-one
Vue d'ensemble
Description
6-Methoxy-3-methylisoquinolin-1(2H)-one is a chemical compound that has been the subject of scientific research in recent years. This compound is a derivative of isoquinoline and has been found to have potential applications in various fields, including medicine and pharmacology. In
Applications De Recherche Scientifique
Chemical Characterization and Isolation
One study discusses the isolation and chemical characterization of compounds structurally related to 6-Methoxy-3-methylisoquinolin-1(2H)-one. For instance, a major alkaloid named N-Methylisosalsoline, derived from Hammada scoparia, showcases the compound's natural occurrence and potential for further chemical analysis and applications (Jarraya et al., 2008).
Anticancer Activity
Research highlights the anticancer potential of compounds structurally similar to 6-Methoxy-3-methylisoquinolin-1(2H)-one. Specifically, studies reveal their ability to inhibit tumor growth, induce apoptosis, and disrupt tumor vasculature, emphasizing their role as novel agents in cancer treatment (Cui et al., 2017). Another study describes the synthesis and cytotoxic evaluation of aminoquinones, showing moderate to high potency against various cancer cell lines, suggesting their therapeutic potential (Delgado et al., 2012).
Neuroprotective Properties
Compounds related to 6-Methoxy-3-methylisoquinolin-1(2H)-one have been investigated for their neuroprotective or neurotoxic activities. Research on 1-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives explores their potential for treating neurodegenerative diseases, such as Parkinson's disease, highlighting the delicate balance between neuroprotection and neurotoxicity (Okuda et al., 2003).
Fluorophore Development for Zn(II) Detection
A study focused on the synthesis of compounds related to Zinquin ester, a specific fluorophore for Zn(II), investigates the structural and spectroscopic properties of these compounds, aiming to enhance fluorescent complex formation for improved Zn(II) detection (Kimber et al., 2003).
HIV-1 Inhibition
Research into 2-Hydroxyisoquinoline-1,3(2H,4H)-diones, structurally analogous to 6-Methoxy-3-methylisoquinolin-1(2H)-one, identifies their utility in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This discovery paves the way for new antiviral compounds targeting HIV-1 replication (Billamboz et al., 2011).
Propriétés
IUPAC Name |
6-methoxy-3-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-6-9(14-2)3-4-10(8)11(13)12-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIZDRSTAAJHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)OC)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489786 | |
| Record name | 6-Methoxy-3-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-methylisoquinolin-1(2H)-one | |
CAS RN |
869897-98-3 | |
| Record name | 6-Methoxy-3-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1625368.png)

![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1625371.png)
![Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)](/img/structure/B1625373.png)

![(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1625375.png)


